4-Hydroxy-7,8-dimethoxyquinoline

Medicinal Chemistry Synthetic Intermediates Nucleophilic Substitution

This 4-hydroxy-7,8-dimethoxyquinoline scaffold is the 7,8-dimethoxy regioisomer—structurally distinct from the 6,7-substituted cabozantinib pharmacophore. The 7,8- pattern modulates hydrogen-bond acceptor capacity (4 H-bond acceptors) and electronic distribution across the bicyclic core, making it ideal for scaffold-hopping studies. The 4-hydroxy group enables direct O-alkylation, Mitsunobu coupling, or triflate activation—no pre-halogenation needed—simplifying library synthesis. Sourced at ≥95% purity with higher grades available, it offers a reliable starting point for kinase inhibitor SAR and antimalarial analog programs.

Molecular Formula C11H11NO3
Molecular Weight 205.21 g/mol
CAS No. 1174006-05-3
Cat. No. B1296449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Hydroxy-7,8-dimethoxyquinoline
CAS1174006-05-3
Molecular FormulaC11H11NO3
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESCOC1=C(C2=C(C=C1)C(=O)C=CN2)OC
InChIInChI=1S/C11H11NO3/c1-14-9-4-3-7-8(13)5-6-12-10(7)11(9)15-2/h3-6H,1-2H3,(H,12,13)
InChIKeyQKKBTCLRDAEMQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Hydroxy-7,8-dimethoxyquinoline (CAS 1174006-05-3): Chemical Identity and Baseline Procurement Specifications


4-Hydroxy-7,8-dimethoxyquinoline (7,8-dimethoxyquinolin-4-ol) is a di-methoxylated 4-hydroxyquinoline heterocycle with molecular formula C11H11NO3 and molecular weight 205.21 g/mol . The compound features a bicyclic quinoline scaffold with methoxy groups at the 7- and 8-positions and a hydroxy (4-oxo tautomerizable) group at the 4-position . It is commercially available from multiple research chemical suppliers at purities typically ≥95%, with some vendors offering ≥98% . The compound serves as a building block in medicinal chemistry and has been investigated as an intermediate in the synthesis of cabozantinib, an FDA-approved multi-tyrosine kinase inhibitor [1].

4-Hydroxy-7,8-dimethoxyquinoline (CAS 1174006-05-3): Why In-Class Quinoline Analogs Cannot Be Casually Substituted


The 4-hydroxy-7,8-dimethoxy substitution pattern confers physicochemical properties that are not interchangeable with other quinoline regioisomers or mono-substituted analogs. The 7,8-dimethoxy motif influences hydrogen-bond acceptor capacity (four H-bond acceptors vs. fewer in mono-methoxy or unsubstituted quinolines) and electronic distribution across the bicyclic scaffold, which affects both intermolecular interactions and metabolic stability [1]. Positional isomerism is critical: 6,7-dimethoxyquinolines (used in cabozantinib synthesis) differ fundamentally from the 7,8-substituted scaffold in spatial orientation and potential target engagement [2]. Without direct comparative biological data for the 7,8-isomer, substitution based solely on quinoline class membership introduces uncontrolled variables in binding affinity, solubility, and downstream experimental reproducibility.

4-Hydroxy-7,8-dimethoxyquinoline (CAS 1174006-05-3): Quantifiable Differentiation Evidence for Procurement Decisions


4-Hydroxy-7,8-dimethoxyquinoline vs. 4-Chloro-7,8-dimethoxyquinoline: Reactivity Profile Differentiates Synthetic Utility

The 4-hydroxy group in 4-hydroxy-7,8-dimethoxyquinoline provides a nucleophilic oxygen center suitable for O-alkylation or O-arylation reactions, whereas the 4-chloro analog (CAS 99878-79-2) is an electrophilic substrate for nucleophilic aromatic substitution (SNAr). This fundamental reactivity divergence dictates which synthetic route is applicable [1]. The 4-hydroxy compound can be directly etherified, while the 4-chloro compound must first be displaced by an amine or other nucleophile. For cabozantinib synthesis, the 6,7-dimethoxy-4-hydroxyquinoline (not the 7,8-isomer) is the documented intermediate, but the reactivity principle transfers to the 7,8-regioisomer: the 4-hydroxy variant enables O-aryl ether formation without requiring a halogenated precursor [2].

Medicinal Chemistry Synthetic Intermediates Nucleophilic Substitution

4-Hydroxy-7,8-dimethoxyquinoline vs. 4-Amino-7,8-dimethoxyquinoline: Hydrogen-Bond Donor/Acceptor Profile and Basicity Distinctions

The 4-hydroxy substitution (capable of tautomerizing to 4-oxo) provides a hydrogen-bond donor (1 donor) and alters the basicity of the quinoline nitrogen compared to the 4-amino analog (CAS 99878-77-0), which contains an additional nitrogen and different pKa characteristics. The 4-amino analog possesses two hydrogen-bond donors (the primary amine) and a higher nitrogen content (C11H12N2O2, MW 204.23) vs. the 4-hydroxy compound (C11H11NO3, MW 205.21) . These differences directly impact solubility, logP, and potential membrane permeability—parameters critical for biological assay interpretation .

Physicochemical Properties ADME Prediction Structure-Based Design

7,8-Dimethoxy vs. 6,7-Dimethoxy Regioisomerism: Positional Substitution Determines Synthetic Route Applicability

The 6,7-dimethoxyquinoline scaffold is a well-documented pharmacophore in cabozantinib and related tyrosine kinase inhibitors, with the 6,7-regioisomer (rather than 7,8-) being the required intermediate [1]. The 4-hydroxy-6,7-dimethoxyquinoline undergoes O-arylation to form the cabozantinib core. The 7,8-dimethoxy regioisomer (target compound) differs in the spatial positioning of the two methoxy groups, which alters the molecular shape, electron density distribution, and potential for π-stacking interactions. While direct comparative biological data are not publicly available for the 7,8-isomer, the regioisomeric distinction is unambiguous: the 6,7-isomer is the validated intermediate for cabozantinib synthesis, whereas the 7,8-isomer represents an unexplored or alternative scaffold .

Regioisomer Differentiation Kinase Inhibitor Intermediates Cabozantinib Synthesis

Antimalarial Activity of 7,8-Dimethoxyquinoline Scaffolds: Class-Level Potency Range from Natural Product Analogs

Natural products bearing the 7,8-dimethoxyquinoline core have demonstrated antimalarial activity. 7,8-Dimethoxy-N-methylflindersine and 7,8-dimethoxy-3-(3-methylbut-2-enyl)-2-quinoline, isolated from Araliopsis tabouensis, exhibited IC50 values ranging from 1.8 to 4.7 μg/mL against Plasmodium falciparum [1][2]. While these are structurally distinct from the target 4-hydroxy-7,8-dimethoxyquinoline (differing in N-methylation and C2/C3 substitution), the data establish a class-level baseline for the 7,8-dimethoxy substitution pattern. The target compound lacks direct antimalarial IC50 data, but the 7,8-dimethoxy motif is associated with measurable antiparasitic activity in related scaffolds.

Antimalarial Natural Products Plasmodium falciparum

Antifungal Activity of 7,8-Dimethoxyisoquinolinium Salts: Structural Motif Demonstrates Superior Potency to Commercial Fungicides

2-Aryl-7,8-dimethoxy-3,4-dihydroisoquinolin-2-ium salts, which share the 7,8-dimethoxy aromatic substitution pattern with the target compound, demonstrated antifungal activity superior to commercial fungicides. The majority of compounds showed average EC50 values of 7.87–20.0 μM against five plant pathogenic fungi, outperforming sanguinarine, cherythrine, and the commercial fungicide azoxystrobin [1]. Six compounds achieved average EC50 values of 3.5–5.1 μg/mL. The 7,8-dimethoxy substitution pattern was a key structural feature, though activity was modulated by aryl-ring substitution patterns [1]. The target compound (4-hydroxy-7,8-dimethoxyquinoline) is not directly evaluated in this study, but the data demonstrate that the 7,8-dimethoxy motif can confer potent antifungal activity in related heterocyclic systems.

Antifungal Agricultural Chemistry Structure-Activity Relationship

4-Hydroxy-7,8-dimethoxyquinoline (CAS 1174006-05-3): Evidence-Backed Application Scenarios for Research Procurement


Synthetic Intermediate for Quinoline-Based Kinase Inhibitor Scaffold Exploration

The 4-hydroxy-7,8-dimethoxyquinoline scaffold can be employed in medicinal chemistry programs exploring novel kinase inhibitors. While the cabozantinib pharmacophore specifically requires the 6,7-dimethoxy regioisomer [1], the 7,8-dimethoxy variant represents a structurally distinct alternative for scaffold-hopping studies or for generating patent-differentiated analogs. The 4-hydroxy group enables direct O-alkylation or O-arylation to introduce diverse substituents without requiring halogenation, streamlining synthetic routes. The compound's four hydrogen-bond acceptors and one donor (vs. two donors for the 4-amino analog) offer a distinct physicochemical profile for modulating target binding and pharmacokinetic properties .

Reference Compound or Starting Material for Antimalarial and Antifungal SAR Studies

The 7,8-dimethoxy substitution pattern is present in natural products with demonstrated antimalarial activity (IC50 1.8–4.7 μg/mL against P. falciparum) [2] and in synthetic isoquinolinium salts with potent antifungal activity superior to azoxystrobin (EC50 7.87–20.0 μM) [3]. The target compound can serve as a core scaffold for synthesizing and evaluating analogs in these therapeutic areas, or as a control compound for comparative studies with more elaborated 7,8-dimethoxy derivatives. The 4-hydroxy group provides a versatile handle for introducing diverse substituents to explore SAR around the 4-position while maintaining the 7,8-dimethoxy motif.

Physicochemical Probe for Regioisomeric Differentiation Studies

The 7,8-dimethoxy substitution pattern is regioisomeric to the 6,7-dimethoxy scaffold used in cabozantinib and related tyrosine kinase inhibitors [1]. Researchers investigating the impact of methoxy group positioning on quinoline-based scaffolds can employ 4-hydroxy-7,8-dimethoxyquinoline as a comparator to the 6,7-isomer. The compound's calculated properties—one hydrogen-bond donor, four hydrogen-bond acceptors, exact mass 205.07389 g/mol—provide a quantitative baseline for evaluating how regioisomerism affects solubility, logP, and membrane permeability in parallel assays .

Building Block for Diversifying 4-Substituted Quinoline Libraries

The 4-hydroxy-7,8-dimethoxyquinoline serves as a versatile starting material for generating diverse 4-substituted quinoline derivatives. Unlike the 4-chloro analog (CAS 99878-79-2), which requires nucleophilic displacement, the 4-hydroxy compound can undergo O-alkylation, Mitsunobu reactions, or conversion to triflate for cross-coupling . This reactivity profile enables access to a broader range of 4-substituted products than the halogenated analog, making the 4-hydroxy compound preferable for library synthesis projects requiring 4-O-linked derivatives or where nucleophilic displacement of chloride is chemically incompatible with other functional groups.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Hydroxy-7,8-dimethoxyquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.